Leukotriene B4-d4
Overview
Description
Leukotriene B4-d4 (LTB4-d4) contains four deuterium atoms at the 6, 7, 14, and 15 positions. It is intended for use as an internal standard for the quantification of LTB4 by GC- or LC-mass spectrometry. LTB4 is a dihydroxy fatty acid derived from arachidonic acid through the 5-lipoxygenase pathway. It promotes a number of leukocyte functions including aggregation, stimulation of ion fluxes, enhancement of lysosomal enzyme release, superoxide anion production, chemotaxis, and chemokinesis. In subnanomolar ranges (3.9 x 10−10 M), LTB4 causes chemotaxis and chemokinesis in human PMNL. At higher concentrations, (1.0 x 10−7 M), LTB4 leads to neutrophil aggregation and degranulation as well as superoxide anion production.
This compound (LTB4-d4) contains four deuterium atoms at the 6, 7, 14, and 15 positions. It is intended for use as an internal standard for the quantification of LTB4 by GC- or LC-mass spectrometry. LTB4 is a dihydroxy fatty acid derived from arachidonic acid through the 5-lipoxygenase pathway. It promotes a number of leukocyte functions including aggregation, stimulation of ion fluxes, enhancement of lysosomal enzyme release, superoxide anion production, chemotaxis, and chemokinesis. In subnanomolar ranges (3.9 x 10 At higher concentrations, (1.0 x 10
Scientific Research Applications
Inflammation and Hypersensitivity : Leukotriene B4-d4 is implicated in inflammation and hypersensitivity reactions, including asthma. Its receptor antagonists show therapeutic potential (Ford-Hutchinson, 1994).
Neurological and Muscular Effects : It induces contraction of the ileum and prolonged excitation of Purkinje cells in the brain, influencing the excitability of central neurons and peripheral smooth muscle tone (Palmer et al., 1981).
Skin Inflammation and Proliferation : Topical application of leukotriene-B4 on normal skin helps study the relationship between inflammation and epidermal proliferation, crucial in psoriasis pathogenesis (Jong et al., 1992).
Bone Metabolism : It increases intracellular calcium concentration in osteoblasts by stimulating phosphoinositide turnover, indicating that calcium signaling might be more significant in regulating bone resorption (Sandy et al., 1991).
Microvascular Tone and Permeability : Leukotrienes B4, C4, D4, and E4 are potent mediators of microvascular tone and permeability and are suggested to play roles in various inflammatory conditions (Brain & Williams, 1990).
Respiratory System Effects : Leukotrienes induce lung parenchyma contractions, bronchoconstriction, mucus production, and modulate the immune response (Sirois & Borgeat, 1984).
Lymphocyte Function : Leukotriene B4 inhibits the capacity of PHA-stimulated human T lymphocytes to generate LIF activity and proliferate, showing an immunomodulatory role (Payan & Goetzl, 1983).
Role in Inflammatory Bowel Disease : An important mediator in inflammatory bowel disease, this compound has been found to enhance the synthesis of leukotriene B4 in colonic mucosa (Sharon & Stenson, 1984).
Chemotactic Agent : It acts as a potent chemotactic agent, inducing inflammatory reactions in both animals and humans (Crawley et al., 1995).
Angiogenesis : Leukotrienes C4 and D4 promote angiogenesis via a receptor-mediated interaction, suggesting a role in new blood vessel formation (Tsopanoglou et al., 1994).
Mechanism of Action
Target of Action
Leukotriene B4-d4 primarily targets the Leukotriene B4 receptor 1 (BLT1) . BLT1 plays crucial roles in acute inflammatory responses and is a valuable target for anti-inflammation treatment . It is expressed exclusively in the immune system .
Mode of Action
This compound interacts with its target, BLT1, to activate leukocytes and prolong their survival . This interaction triggers a hydrogen-bond network of water molecules and key polar residues, which is the key molecular determinant for Leukotriene B4 binding . The displacement of residues M1013.36 and I2717.39 to the center of the receptor, which unlocks the ion lock of the lower part of the pocket, is the key mechanism of receptor activation .
Biochemical Pathways
This compound is involved in the 5-lipoxygenase pathway of arachidonic acid metabolism . The release of arachidonic acid stimulates the 5-lipoxygenase (5-LO) pathway, which produces Leukotrienes . This pathway regulates various metabolic and physiological processes involving ischemic/reperfusion (I/R) injury .
Pharmacokinetics
It is known that the compound’s interaction with its receptor, blt1, is crucial for its bioavailability .
Result of Action
The action of this compound results in various molecular and cellular effects. It promotes the release of inflammatory cytokines, chemokines, and histamine, leading to vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation . It also acts as a chemoattractant for neutrophils and macrophages to vascular endothelium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the environment’s influence on the epigenome can affect genome function, thereby influencing the action of this compound
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Leukotriene B4-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized in vivo from LTA4 by the enzyme LTA4 hydrolase . Its primary function is to recruit neutrophils to areas of tissue damage, though it also helps promote the production of inflammatory cytokines by various immune cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating immune responses . It also triggers contractions in the smooth muscles lining the bronchioles; their overproduction is a major cause of inflammation in asthma and allergic rhinitis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it recruits neutrophils to areas of tissue damage and promotes the production of inflammatory cytokines by various immune cells .
Metabolic Pathways
This compound is involved in the leukotriene metabolic pathway . It interacts with enzymes such as 5-lipoxygenase and LTA4 hydrolase . It also affects metabolic flux and metabolite levels .
Subcellular Localization
This compound is primarily found in the nucleoplasm and to a lesser extent in a subpopulation of microglia in human Alzheimer´s Disease (AD) hippocampus brain sections . It also acts at a different site, the nuclear envelope, than does cytosolic 5-LO, which acts at cytoplasmic and perinuclear membranes .
Properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-6,7,14,15-tetradeuterio-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i6D,9D,11D,15D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-PHKHWAPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C[C@H](/C=C/C=C/C(=C(/[2H])\[C@H](CCCC(=O)O)O)/[2H])O)/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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